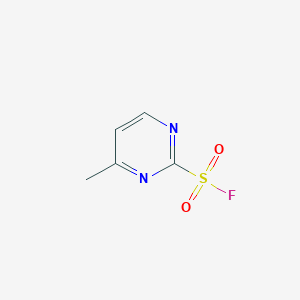
4-Methylpyrimidine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimidine-2-sulfonyl fluoride typically involves the reaction of 4-methylpyrimidine with sulfonyl fluoride reagents. One common method is the direct sulfonylation of 4-methylpyrimidine using sulfonyl chlorides followed by fluorination. This process can be carried out under mild reaction conditions using readily available reagents .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis approach. This method allows for the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and easy-to-operate reagents . The process is efficient and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to reduction due to the stability of the sulfonyl fluoride group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Wissenschaftliche Forschungsanwendungen
4-Methylpyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylpyrimidine-2-sulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acids such as serine, threonine, and cysteine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyrimidine-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
2-Fluoropyridine-4-sulfonyl fluoride: A fluorinated pyridine derivative with similar reactivity.
4-Methylpyridine-2-sulfonyl fluoride: A pyridine analog with a methyl group at the 4-position.
Uniqueness
4-Methylpyrimidine-2-sulfonyl fluoride is unique due to its balanced stability and reactivity, making it suitable for a wide range of applications. Its ability to form stable covalent bonds with specific amino acids sets it apart from other sulfonyl fluorides, providing a valuable tool for chemical biology and drug discovery .
Eigenschaften
CAS-Nummer |
35762-74-4 |
|---|---|
Molekularformel |
C5H5FN2O2S |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-methylpyrimidine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3 |
InChI-Schlüssel |
YQMPKGAVBRPUBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


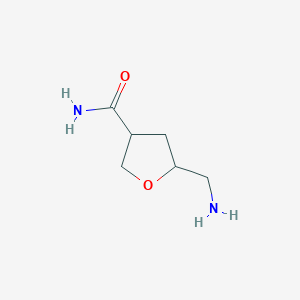
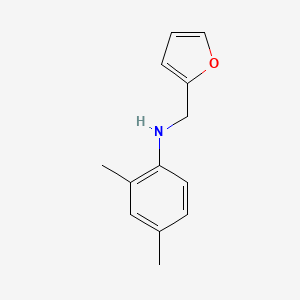
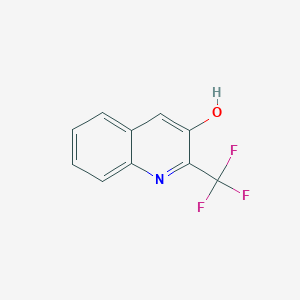


![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
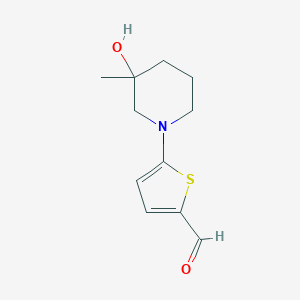
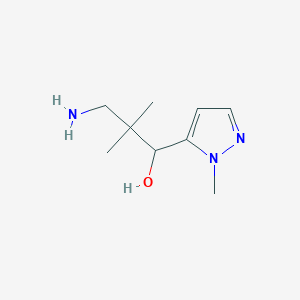
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

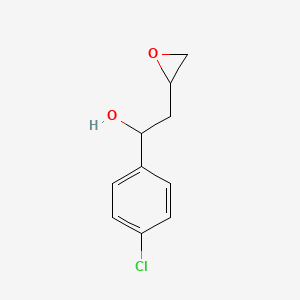
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
